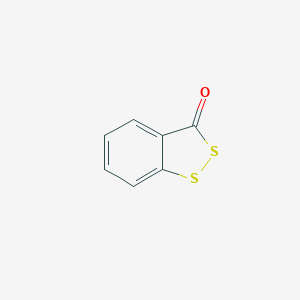

3H-1,2-Benzodithiol-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-benzodithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTYTTPPCAXUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168358 | |

| Record name | Benzodithiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-27-6 | |

| Record name | 1,2-Benzodithiol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzodithiolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1677-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzodithiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-benzo-1,2-dithiol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZODITHIOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SN20K238G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3H-1,2-Benzodithiol-3-one

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of 3H-1,2-Benzodithiol-3-one. This heterocyclic compound and its derivatives are of growing interest due to their unique chemical reactivity and potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic compound featuring a benzene ring fused to a dithiol-3-one ring.[1] Its fundamental properties are summarized in the table below. For comparison, data for its well-studied derivative, this compound 1,1-dioxide, also known as the Beaucage reagent, is included.

| Property | This compound | This compound 1,1-dioxide (Beaucage Reagent) |

| Molecular Formula | C₇H₄OS₂[2][3] | C₇H₄O₃S₂[4] |

| Molecular Weight | 168.24 g/mol [2][3] | 200.23 g/mol [5] |

| CAS Number | 1677-27-6[2][3] | 66304-01-6[1] |

| Appearance | Solid[2] | White to almost white powder or crystal |

| Melting Point | 74-77 °C[2] | 102.5-103 °C[1] |

| Solubility | Toluene: soluble 2.5% (clear, yellow); Methanol: soluble 25 mg/mL (clear, colorless)[4] | Soluble in most organic solvents except nonpolar alkanes[1] |

| SMILES String | O=C1SSc2ccccc12[2] | O=C1S(=O)(=O)Sc2ccccc12 |

| InChI Key | GZTYTTPPCAXUHB-UHFFFAOYSA-N[2] | JUDOLRSMWHVKGX-UHFFFAOYSA-N[1] |

Synthesis and Reactivity

Synthesis

Several synthetic routes for 3H-1,2-dithiole-3-thiones and their derivatives have been reported. A notable high-yield (85%) synthesis of a related compound, 3H-1,2-benzodithiol-3-thione, involves the treatment of benzisothiazolinone with tetraphosphorus decasulfide (P₄S₁₀).[6] The general class of 3H-1,2-dithiole-3-thiones can be synthesized from various starting materials, including 3-oxoesters, α-enolic dithioesters, and alkynes.[7]

A general workflow for the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters is depicted below.

Reactivity

This compound and its derivatives are versatile building blocks in organic synthesis.[1] The 1,1-dioxide derivative is widely used as a sulfurizing agent, particularly in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates.[5][8] This reactivity is attributed to its ability to efficiently transfer a sulfur atom.

Biological Activity and Mechanism of Action

The biological activities of this class of compounds are primarily linked to their ability to induce oxidative stress.

Thiol-Dependent DNA Cleavage

This compound 1,1-dioxide has been shown to be a thiol-dependent DNA cleaving agent.[9] In the presence of thiols, it is believed to release hydrodisulfides (RSSH), which are reactive sulfur species that can lead to oxidative DNA strand cleavage.[9] This mechanism is of interest for potential antitumor therapies, as cancer cells often have altered redox environments.

The proposed mechanism of thiol-dependent DNA cleavage is illustrated below.

Modulation of Oxidative Stress Pathways

A related compound, 3H-1,2-dithiole-3-thione (D3T), has been shown to potentiate oxidative stress induced by advanced glycation end products (AGEs) in SH-SY5Y neuroblastoma cells.[10] This effect was found to be mediated through the protein kinase C (PKC) and NADPH oxidase pathways, leading to an increase in reactive oxygen species (ROS).[10] While this study was not on this compound itself, it suggests a potential mechanism by which this class of compounds can modulate cellular redox signaling.

The signaling pathway implicated in D3T-potentiated oxidative stress is shown below.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized protocols based on standard methodologies for similar compounds and assays.

General Protocol for Thiol-Dependent DNA Cleavage Assay

This protocol is adapted from methodologies used to study DNA cleavage by similar agents.[11]

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), a thiol (e.g., dithiothreitol or glutathione), and the test compound (this compound or its derivative) in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course.

-

Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of supercoiled DNA to nicked (open-circular) and linear forms indicates DNA cleavage.

-

Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

An experimental workflow for a DNA cleavage assay is presented below.

General Protocol for Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[12]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Spectroscopic Data

-

¹H NMR: Proton NMR would show signals corresponding to the aromatic protons on the benzene ring.

-

¹³C NMR: Carbon NMR would reveal signals for the carbonyl carbon, the carbons of the benzene ring, and the carbons in the dithiole ring. The carbonyl carbon would be expected to have a chemical shift in the downfield region typical for ketones.[13][14]

-

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanisms of action will be crucial for harnessing its therapeutic potential.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. This compound 97 1677-27-6 [sigmaaldrich.com]

- 3. This compound | CAS 1677-27-6 [matrix-fine-chemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 1,1-Dioxide [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiol-dependent DNA cleavage by this compound 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Synthesis and Characterization of 3H-1,2-Benzodithiol-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3H-1,2-benzodithiol-3-one, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details a high-yield synthetic protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes workflow diagrams and explores the compound's relevance as a hydrogen sulfide (H₂S) donor in cellular signaling pathways.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the thionation of a benzisothiazolinone precursor. A reported high-yield route utilizes phosphorus pentasulfide (P₄S₁₀) for this transformation.

Experimental Protocol: Synthesis from Benzisothiazolinone

This protocol is based on a reported high-yield synthesis of 3H-1,2-benzodithiol-3-thione, a closely related derivative, which can be adapted for the synthesis of the target compound.

Materials:

-

Benzisothiazolinone

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of benzisothiazolinone (1 equivalent) and phosphorus pentasulfide (0.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate to separate the desired product.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Data Presentation

| Analytical Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. |

| ¹³C NMR | Chemical Shift (δ) | The carbonyl carbon (C=O) is expected in the downfield region, typically around 190 ppm. Aromatic carbons appear between 120-140 ppm. |

| FT-IR | Vibrational Frequency (ν) | A strong absorption band corresponding to the C=O stretch is expected around 1670-1690 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄OS₂), which is approximately 168 g/mol . |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Analytical workflow for characterization.

Signaling Pathways

The broader class of 3H-1,2-dithiole-3-thiones, to which this compound belongs, has garnered significant interest for its ability to act as a hydrogen sulfide (H₂S) donor. H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a crucial role in a variety of physiological and pathological processes.[1][2][3]

The mechanism of H₂S donation from 3H-1,2-dithiole-3-thiones is believed to involve the intracellular reduction of the dithiolethione ring, leading to the release of H₂S. This released H₂S can then modulate the activity of various downstream protein targets through a post-translational modification known as S-sulfhydration, where an -SSH group is added to reactive cysteine residues on target proteins.

H₂S-Mediated Signaling Pathway

Caption: H₂S donation and downstream signaling.

References

The Core Mechanism of 3H-1,2-Benzodithiol-3-one in Sulfurization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of sulfur into molecules, particularly in the synthesis of phosphorothioate oligonucleotides, is a critical modification for enhancing the therapeutic potential of nucleic acid-based drugs. This technical guide provides a comprehensive overview of the mechanism of action of 3H-1,2-benzodithiol-3-one as a sulfurizing agent. While often overshadowed by its dioxide derivative, the Beaucage reagent, the parent compound offers a distinct reactivity profile. This document elucidates the proposed reaction pathway, presents relevant quantitative data for sulfurization reactions, details experimental protocols, and provides visual representations of the core mechanisms and workflows.

Introduction to Sulfurization in Oligonucleotide Synthesis

The phosphodiester backbone of natural oligonucleotides is susceptible to degradation by nucleases, limiting their in vivo efficacy. The replacement of a non-bridging oxygen atom with a sulfur atom to form a phosphorothioate linkage significantly enhances nuclease resistance. This modification is a cornerstone of antisense oligonucleotide and siRNA therapeutic development.

The automated solid-phase synthesis of oligonucleotides relies on the efficient conversion of a trivalent phosphite triester intermediate to a pentavalent phosphorothioate triester. This is achieved through the use of a sulfur-transfer reagent. A variety of such reagents have been developed, each with its own advantages and disadvantages in terms of efficiency, stability, and side reactions.

This compound: A Profile

This compound is a heterocyclic compound featuring a disulfide bond within a five-membered ring fused to a benzene ring. This strained disulfide bond is key to its function as a sulfur-transfer agent. While its 1,1-dioxide derivative, the Beaucage reagent, is more commonly cited, the parent compound is also recognized as an effective sulfurizing agent in its own right.

Mechanism of Action

The sulfurization of a phosphite triester by this compound is proposed to proceed via a nucleophilic attack of the trivalent phosphorus atom on one of the sulfur atoms of the disulfide bond. The lone pair of electrons on the phosphorus atom initiates the reaction, leading to the cleavage of the S-S bond.

The proposed mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The trivalent phosphorus atom of the phosphite triester acts as a nucleophile, attacking the more electrophilic sulfur atom (S2) of the this compound.

-

Formation of a Phosphonium Intermediate: This attack results in the formation of a transient, unstable phosphonium intermediate. The disulfide bond is cleaved, and a new P-S bond is formed.

-

Intramolecular Cyclization and Sulfur Transfer: The thiolate anion generated from the benzodithiolone ring then acts as a nucleophile. It is proposed to attack the carbonyl carbon, leading to the formation of a stable thiosalicylate byproduct and the desired pentavalent phosphorothioate triester.

Signaling Pathway Diagram

Spectroscopic and Structural Elucidation of 3H-1,2-Benzodithiol-3-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3H-1,2-Benzodithiol-3-one, a significant heterocyclic compound utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its characterization.

Core Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) in ppm | Assignment |

| 32.9 | C |

| 59.4 | C |

| 127.6 | C |

| 128.3 | C |

| 129.1 | C |

| 131.6 | C |

| 135.3 | C |

Note: Specific assignments for each carbon atom were not available in the reviewed literature.

Table 2: Mass Spectrometry Data

| m/z Ratio | Interpretation | Relative Abundance |

| 186 | M⁺ - 2 | 0.1% |

| 185 | M⁺ + 1 | 0.2% |

| 184 | M⁺ | 1% |

| 135 | [M - S₂]⁺ | 100% (Base Peak) |

| 104 | 76% | |

| 78 | 40% |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2-thiolbenzoic acid with thiolacetic acid in the presence of concentrated sulfuric acid. The crude product is then purified by recrystallization from hexane to yield yellow crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 75 MHz.

Mass Spectrometry (MS)

The mass spectrum of the compound is obtained using an electron ionization (EI) mass spectrometer with an ionization energy of 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged fragments, which are then separated and detected based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic characterization.

An In-Depth Technical Guide to 3H-1,2-Benzodithiol-3-one and its Derivatives as Sulfurizing Reagents

This technical guide provides a comprehensive overview of the discovery, history, and application of 3H-1,2-benzodithiol-3-one and its prominent 1,1-dioxide derivative, the Beaucage Reagent. It is intended for researchers, scientists, and drug development professionals working in the fields of organic chemistry, molecular biology, and therapeutic oligonucleotide development. This guide details the mechanism of action, experimental protocols, and comparative data for these reagents, highlighting their pivotal role in the synthesis of phosphorothioate oligonucleotides.

Discovery and History of this compound and its 1,1-Dioxide Derivative (Beaucage Reagent)

The development of synthetic oligonucleotides as therapeutic agents, particularly antisense oligonucleotides and siRNAs, necessitated a method to protect them from degradation by nucleases in vivo. The introduction of a phosphorothioate linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, was found to confer this crucial nuclease resistance.[1] This modification spurred the search for efficient and reliable sulfurizing reagents compatible with automated solid-phase phosphoramidite chemistry.[1]

The Genesis of a Sulfurizing Reagent

While elemental sulfur was among the first reagents used for the sulfurization of phosphite triesters, its insolubility in most organic solvents led to practical difficulties in automated synthesis.[2] This challenge prompted the design of novel sulfur-transfer reagents that were soluble, stable, and reacted rapidly and quantitatively.

The Beaucage Reagent: A Leap Forward in Oligonucleotide Synthesis

In the early 1990s, Serge L. Beaucage and Radhakrishnan P. Iyer introduced this compound 1,1-dioxide as a highly effective sulfurizing agent.[3] This compound, which became widely known as the "Beaucage Reagent," offered significant advantages, including high efficiency and rapid reaction kinetics.[1][4] It quickly became a staple in the automated synthesis of phosphorothioate oligonucleotides, contributing significantly to the advancement of antisense and siRNA technologies.[1] However, the Beaucage Reagent is not without its drawbacks, most notably its limited stability in solution when loaded onto a synthesizer.[1][5] This limitation has driven the development of alternative sulfurizing agents.

Mechanism of Action in Phosphorothioate Synthesis

The sulfurization reaction with the Beaucage Reagent involves the conversion of a trivalent phosphite triester intermediate to a pentavalent phosphorothioate triester. The Beaucage Reagent functions as an electrophilic sulfur source. The lone pair of electrons on the phosphorus atom of the phosphite triester initiates a nucleophilic attack on one of the sulfur atoms of the Beaucage Reagent. This attack leads to the formation of the stable phosphorothioate linkage.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its oxidation to the Beaucage Reagent, and its application in automated oligonucleotide synthesis.

Synthesis of this compound

A variety of methods have been reported for the synthesis of the this compound core structure. One common approach involves the treatment of 2-mercaptobenzoic acid derivatives with a sulfur source.

Synthesis of this compound 1,1-Dioxide (Beaucage Reagent)

The Beaucage Reagent is prepared by the oxidation of this compound.[6]

Materials:

-

This compound

-

Dimethyldioxirane solution in acetone

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in the anhydrous solvent at room temperature.

-

Add a four-fold molar excess of dimethyldioxirane solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound 1,1-dioxide can be further purified by recrystallization.

Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using the Beaucage Reagent

The following protocol outlines a generalized cycle for automated solid-phase synthesis. Specific parameters may require optimization based on the synthesizer and the oligonucleotide sequence.

Reagent Preparation:

-

A 0.05 M solution of the Beaucage Reagent is prepared in anhydrous acetonitrile.[4] Due to its limited stability, it is recommended to use a freshly prepared solution.[7] The solution should be stored in a silanized amber glass bottle to enhance stability.[4]

Synthesis Cycle:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

-

Sulfurization: The 0.05 M Beaucage Reagent solution is delivered to the synthesis column.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).

Data Presentation: Comparative Analysis of Sulfurizing Reagents

The choice of sulfurizing reagent can significantly impact the efficiency, cost, and purity of phosphorothioate oligonucleotide synthesis. The following tables provide a comparative summary of the Beaucage Reagent and other commonly used sulfurizing agents.

Table 1: Typical Reaction Conditions for Various Sulfurizing Reagents

| Reagent | Chemical Name | Typical Concentration & Time (DNA) | Typical Concentration & Time (RNA) |

| Beaucage Reagent | This compound 1,1-dioxide | 0.05 M for 60-240s[1] | 0.05 M for 4-6 min[4] |

| DDTT | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione | 0.05 M for 60s[4] | 0.05 M for 4-6 min[4] |

| PADS | Phenylacetyl Disulfide | 0.2 M for 15 min[4] | Not specified |

| EDITH | 3-Ethoxy-1,2,4-dithiazolidin-5-one | 0.05 M for 30-60s[4] | Not specified |

| DtsNH | 1,2,4-Dithiazolidine-3,5-dione | 0.05 M for 30-60s[4] | Not specified |

Table 2: Advantages and Disadvantages of Common Sulfurizing Reagents

| Reagent | Key Advantages | Key Disadvantages |

| Beaucage Reagent | High efficiency and rapid kinetics for DNA sulfurization.[4] | Limited stability in solution on the synthesizer; less optimal for RNA sulfurization.[1][5] |

| DDTT | Improved performance and stability over Beaucage Reagent, especially for RNA.[4] | More recent and may be less established in some older protocols. |

| PADS | Cost-effective for large-scale synthesis.[9] | Slower reaction time compared to the Beaucage Reagent.[4] |

| EDITH | Effective at low concentrations and short reaction times.[4] | Less commonly cited than Beaucage or DDTT.[4] |

| DtsNH | Similar efficacy to EDITH.[4] | Less commonly cited than Beaucage or DDTT.[4] |

Conclusion

The Beaucage Reagent has been a cornerstone in the synthesis of phosphorothioate oligonucleotides, playing a crucial role in the development of nucleic acid-based therapeutics. Its high efficiency and rapid reaction kinetics have made it a valuable tool for researchers. However, its limitations, particularly its solution-state instability, have led to the development of a new generation of sulfurizing reagents. The selection of an appropriate sulfurizing agent is a critical consideration in the process of developing and manufacturing therapeutic oligonucleotides, with factors such as efficiency, stability, cost, and the nature of the target oligonucleotide influencing the decision. While the Beaucage Reagent remains a viable option, newer reagents offer significant advantages that can lead to improved outcomes in oligonucleotide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. This compound 1,1-Dioxide | 66304-01-6 | TCI Deutschland GmbH [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Chemical Reactivity of the Dithiole Ring in 3H-1,2-Benzodithiol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3H-1,2-benzodithiol-3-one core, a fascinating heterocyclic scaffold, exhibits a rich and varied chemical reactivity profile. The inherent strain within the dithiole ring and the presence of multiple heteroatoms make it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the dithiole ring in this compound, focusing on key reaction types, supported by experimental data and detailed methodologies.

Overview of the Dithiole Ring's Reactivity

The dithiole ring in this compound is characterized by a unique electronic structure that dictates its reactivity. The disulfide bond is susceptible to both nucleophilic and electrophilic attack, often leading to ring-opening or rearrangement reactions. The carbonyl group at the 3-position further influences the ring's electronic properties and provides an additional site for chemical modification. The reactivity can be broadly categorized into cycloaddition reactions, nucleophilic attacks, and electrophilic reactions.

Cycloaddition Reactions

The dithiole ring system of this compound participates in divergent cycloaddition reactions, offering pathways to construct complex polycyclic frameworks. A notable example is its reaction with hexahydro-1,3,5-triazines, which can proceed via either a [4+4] or a [4+2] cycloaddition, controlled by the N-substituent on the triazine.[1]

This divergent behavior highlights the ability of the dithiole ring to act as a versatile synthon in cycloaddition chemistry.

[4+4] and [4+2] Cycloadditions with Hexahydro-1,3,5-triazines

The reaction of 3H-1,2-benzodithiol-3-ones with N-substituted hexahydro-1,3,5-triazines can lead to the formation of either eight-membered or six-membered N-containing heterocycles.[1] The reaction is typically performed under mild, transition-metal-free conditions.[1]

Table 1: Substituent-Controlled Divergent Cyclization of 3H-1,2-Benzodithiol-3-ones with Hexahydro-1,3,5-triazines [1]

| Entry | N-Substituent (R) on Triazine | Product Type | Yield (%) |

| 1 | Benzyl | [4+4] Cycloaddition | 85 |

| 2 | Phenyl | [4+4] Cycloaddition | 82 |

| 3 | 4-Methoxyphenyl | [4+4] Cycloaddition | 88 |

| 4 | Methyl | [4+2] Cycloaddition | 75 |

| 5 | Ethyl | [4+2] Cycloaddition | 78 |

Experimental Protocol: General Procedure for the Cycloaddition Reaction[1]

A mixture of this compound (0.2 mmol, 1.0 equiv.) and the corresponding hexahydro-1,3,5-triazine (0.3 mmol, 1.5 equiv.) in a suitable solvent is stirred at room temperature for a specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Caption: Divergent cycloaddition pathways of this compound.

Nucleophilic Attack and Ring Transformation

The dithiole ring is susceptible to attack by nucleophiles, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic systems. This reactivity is particularly pronounced in the case of the corresponding 1-oxide derivative.

Reaction with Amines and Anilines

The reaction of this compound 1-oxide with primary amines or anilines provides a convenient route for the synthesis of 1,2-benzisothiazolin-3(2H)-ones. This transformation involves a nucleophilic attack of the amine on the dithiole ring, followed by a rearrangement process. This reaction offers a novel method for the preparation of certain 1,2-benzisothiazolin-3(2H)-ones.

While specific quantitative data for the parent this compound is limited in readily available literature, the reactivity of its 1-oxide derivative strongly suggests that the dithiole ring is an electrophilic center amenable to nucleophilic attack.

Caption: Nucleophilic attack and ring transformation.

Electrophilic Aromatic Substitution

The benzene ring fused to the dithiole core can undergo electrophilic aromatic substitution reactions. The dithiole-3-one moiety is expected to be a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group and the sulfur atoms. However, specific experimental data on the electrophilic substitution of this compound is not extensively documented in the literature. General principles of electrophilic aromatic substitution would apply, with reactions such as nitration, halogenation, and Friedel-Crafts reactions potentially occurring at the meta-position of the benzene ring, albeit likely requiring forcing conditions.

Caption: Predicted outcome of electrophilic aromatic substitution.

Analogous Reactivity: Insights from 3H-1,2-Dithiole-3-thiones

Extensive research on the reactivity of 3H-1,2-dithiole-3-thiones provides valuable insights into the potential chemical behavior of this compound. The thione analogue undergoes a variety of reactions including 1,3-dipolar cycloadditions, reactions with alkynes and alkenes, and recyclization reactions.[2] These transformations often involve the dithiole ring acting as a synthon for the construction of other heterocyclic systems. It is reasonable to anticipate that this compound would exhibit similar, albeit electronically modulated, reactivity patterns.

Conclusion

The dithiole ring in this compound is a reactive entity capable of participating in a range of chemical transformations. Its propensity to undergo cycloaddition reactions provides a powerful tool for the synthesis of complex heterocyclic molecules. Furthermore, the susceptibility of the dithiole ring to nucleophilic attack opens avenues for ring transformation reactions, leading to the formation of other valuable heterocyclic cores. While the electrophilic substitution on the fused benzene ring is less explored, it is predicted to follow established principles of aromatic chemistry. The analogous reactivity of the corresponding thione derivative further underscores the synthetic potential of this scaffold. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.

References

Theoretical Insights into the Reaction Pathways of 3H-1,2-Benzodithiol-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies concerning the reaction pathways of 3H-1,2-benzodithiol-3-one and its derivatives. While direct, in-depth computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, this document synthesizes information from related computational studies on analogous sulfur-containing heterocyclic compounds and known synthetic routes. The guide outlines plausible reaction pathways, details the computational methodologies typically employed for such theoretical investigations, and presents hypothetical quantitative data to illustrate the expected outcomes of such studies.

Overview of this compound and its Significance

This compound and its thione analogue, 3H-1,2-benzodithiole-3-thione, are important classes of sulfur-containing heterocycles. These compounds are of significant interest due to their diverse pharmacological activities, including antitumor, antioxidant, and chemotherapeutic properties.[1] Furthermore, derivatives such as this compound 1,1-dioxide, also known as the Beaucage reagent, are widely utilized as efficient sulfurizing agents in organic synthesis, particularly in the solid-phase synthesis of oligonucleoside phosphorothioates.[2][3] Understanding the reaction pathways and mechanisms involved in the synthesis and reactivity of these compounds is crucial for the development of novel therapeutic agents and synthetic methodologies.

Synthetic Pathways of 3H-1,2-Benzodithiole Derivatives

The synthesis of the 3H-1,2-benzodithiole core typically involves the sulfuration of appropriate precursors. While specific theoretical studies on the reaction mechanism of this compound are scarce, the synthesis of the closely related 3H-1,2-dithiole-3-thiones has been more extensively studied and can provide insights into plausible mechanisms.

One common method for the synthesis of 3H-1,2-dithiole-3-thiones is the sulfuration of 3-oxoesters using reagents like Lawesson's reagent or a mixture of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur.[1] A proposed logical workflow for a synthetic and subsequent theoretical investigation is outlined below.

Caption: Logical workflow for the synthesis and subsequent theoretical investigation of this compound.

Theoretical Investigation of Reaction Pathways

A thorough theoretical investigation of the reaction mechanism for the formation of this compound would typically employ quantum chemical methods, such as Density Functional Theory (DFT). These studies can elucidate the electronic structure of reactants, products, and transition states, as well as provide quantitative data on the thermodynamics and kinetics of the reaction.

Proposed Reaction Mechanism for Investigation

Based on known synthetic routes for analogous compounds, a plausible reaction pathway for the formation of a 3H-1,2-benzodithiole derivative from a substituted benzaldehyde could involve nucleophilic aromatic substitution followed by cyclization. A simplified representation of a potential reaction pathway for theoretical study is depicted below.

Caption: A simplified proposed reaction pathway for the formation of this compound for theoretical analysis.

Experimental Protocols for Theoretical Studies

The following outlines a typical protocol for a computational study of a reaction pathway, based on methodologies reported for similar heterocyclic systems.

Computational Details:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP.

-

Basis Set: A basis set like 6-311++G(d,p) is commonly used for geometry optimization and frequency calculations to provide a good balance between accuracy and computational cost.

-

Solvation Model: To simulate reaction conditions, a solvent model such as the conductor-like polarizable continuum model (CPCM) can be employed, with a solvent like dimethylformamide (DMF) if relevant to the synthesis.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Transition states are located using methods such as the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located transition state connects the desired reactant and product.

-

Analysis: Further analysis often includes the calculation of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis to understand the electronic properties and reactivity of the species involved.

Quantitative Data Presentation

While specific quantitative data for the this compound reaction pathway is not available from the search results, the following tables illustrate how such data would be presented in a research context. The values are hypothetical and for illustrative purposes only, based on typical ranges observed in computational studies of organic reactions.

Table 1: Calculated Thermodynamic Data (at 298.15 K)

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | -X.XXXXXX | XX.X | XX.X | XX.X |

| Intermediate A | -Y.YYYYYY | YY.Y | YY.Y | YY.Y |

| Intermediate B | -Z.ZZZZZZ | ZZ.Z | ZZ.Z | ZZ.Z |

| Product | -W.WWWWWW | WW.W | WW.W | WW.W |

Table 2: Calculated Activation Energies and Reaction Energies (kcal/mol)

| Reaction Step | Activation Energy (ΔG‡) | Reaction Energy (ΔG) |

| Reactants → TS1 | 15.5 | -5.2 |

| Intermediate A → TS2 | 10.2 | -12.8 |

| Overall Reaction | - | -25.0 |

Conclusion

Theoretical studies are invaluable for elucidating the intricate details of reaction mechanisms, guiding synthetic efforts, and predicting the reactivity of novel compounds. While a dedicated, publicly available computational study on the reaction pathway of this compound is yet to be found, the methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting such research. By applying these established computational protocols to the synthesis and reactions of this compound and its derivatives, researchers can gain deeper insights that can accelerate the discovery and development of new molecules in the fields of medicine and materials science. Further experimental and theoretical work is encouraged to populate the presented data structures with factual values and to validate the proposed reaction pathways.

References

An In-Depth Technical Guide on the Physical and Chemical Stability of Solid 3H-1,2-Benzodithiol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of solid 3H-1,2-Benzodithiol-3-one, a heterocyclic compound of interest in various research and development sectors. A thorough review of available literature indicates a notable absence of specific, quantitative stability data for this compound. Consequently, this document outlines the established principles and methodologies for assessing the stability of solid organic compounds, which can be applied to this compound. It details the experimental protocols for evaluating thermal, photo-, and hydrolytic stability, and discusses the analytical techniques for detecting and quantifying degradation products. The guide also presents logical workflows for a comprehensive stability testing program.

Introduction

This compound is a sulfur-containing heterocyclic compound. While its primary applications are not extensively documented in publicly available literature, related structures, such as this compound 1,1-dioxide (commonly known as the Beaucage reagent), are utilized in specialized chemical synthesis, notably in the sulfurization step of oligonucleotide production. The stability of the Beaucage reagent in solution is a known concern, highlighting the importance of understanding the stability profile of the parent compound, this compound, particularly in its solid state for storage and handling.

This guide addresses the critical aspects of physical and chemical stability relevant to solid-state organic molecules. In the absence of specific data for this compound, the following sections provide a framework of best practices and standard methodologies for a comprehensive stability assessment.

Physical Stability Assessment

The physical stability of a solid compound refers to the preservation of its physical properties over time. Changes in these properties can impact its handling, formulation, and bioavailability.

Key Physical Properties to Monitor:

-

Appearance: Visual inspection for changes in color, texture, or morphology.

-

Melting Point: A depression or broadening of the melting point range can indicate the presence of impurities or degradation.

-

Polymorphism: Changes in the crystalline form can affect solubility and stability.

-

Hygroscopicity: The tendency of the solid to absorb moisture from the atmosphere.

Experimental Protocol: Determination of Hygroscopicity

Objective: To determine the moisture sorption-desorption characteristics of solid this compound.

Methodology:

-

Sample Preparation: A accurately weighed sample of this compound is placed in a sample pan of a dynamic vapor sorption (DVS) analyzer.

-

Drying: The sample is dried under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Isotherm: The relative humidity (RH) in the chamber is incrementally increased (e.g., in 10% steps from 0% to 90% RH) and the change in mass is recorded at each step until equilibrium is reached. Subsequently, the RH is incrementally decreased to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate the sorption-desorption isotherm.

The following diagram illustrates the general workflow for a hygroscopicity assessment.

Caption: Workflow for Hygroscopicity Assessment using DVS.

Chemical Stability Assessment

Chemical stability involves the resistance of a compound to chemical degradation. The primary degradation pathways for solid organic compounds include thermal degradation, photodegradation, and hydrolysis.

Thermal Stability

Objective: To evaluate the effect of temperature on the stability of solid this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA Methodology:

-

An accurately weighed sample of this compound is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature. A significant loss of mass indicates decomposition.

-

-

DSC Methodology:

-

An accurately weighed sample is placed in a DSC pan, and an empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic peaks can indicate melting, decomposition, or polymorphic transitions.

-

Data Presentation: While specific data for this compound is unavailable, a representative table for thermal analysis data is presented below.

| Analysis | Parameter | Observation |

| TGA | Onset of Decomposition (°C) | To be determined |

| Mass Loss (%) at Onset | To be determined | |

| DSC | Melting Point (°C) | 74-77 °C (literature value) |

| Decomposition Exotherm/Endotherm (°C) | To be determined |

The following diagram illustrates a logical workflow for assessing thermal stability.

Caption: Workflow for Thermal Stability Assessment.

Photostability

Objective: To determine the susceptibility of solid this compound to degradation upon exposure to light.

Experimental Protocol: ICH Q1B Guideline for Photostability Testing

-

Sample Preparation: A thin layer of the solid compound is spread in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.

-

Light Exposure: The samples are exposed to a light source that provides both visible and ultraviolet (UV) radiation. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Analysis: After exposure, the sample is visually inspected for any changes in appearance. The sample and the dark control are then analyzed by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.

Data Presentation: A template for presenting photostability data is provided below.

| Condition | Exposure | Appearance | Assay of this compound (%) | Degradation Products (%) |

| Light | 1.2 million lux hours | To be determined | To be determined | To be determined |

| 200 Wh/m² UV | To be determined | To be determined | To be determined | |

| Dark Control | N/A | No change | ~100 | Not detected |

The logical flow of a photostability study is depicted in the following diagram.

Caption: Workflow for Photostability Testing.

Hydrolytic Stability

Objective: To assess the stability of solid this compound in the presence of moisture.

Experimental Protocol: Solid-State Stability under Accelerated Humidity Conditions

-

Sample Preparation: Weighed samples of the solid are placed in open containers.

-

Storage Conditions: The samples are stored in controlled humidity chambers at accelerated conditions (e.g., 40 °C / 75% RH).

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for appearance, assay of the parent compound, and the presence of degradation products using a stability-indicating HPLC method.

Data Presentation: A sample table for summarizing hydrolytic stability data is shown below.

| Time (Months) | Storage Condition | Appearance | Assay of this compound (%) | Degradation Products (%) |

| 0 | N/A | As is | 100 | Not detected |

| 1 | 40 °C / 75% RH | To be determined | To be determined | To be determined |

| 3 | 40 °C / 75% RH | To be determined | To be determined | To be determined |

| 6 | 40 °C / 75% RH | To be determined | To be determined | To be determined |

The logical progression of a hydrolytic stability study is outlined below.

Caption: Workflow for Hydrolytic Stability Assessment.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of a compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method should be able to resolve the parent compound from its degradation products and any potential impurities.

-

Accuracy and Precision: The method must provide accurate and reproducible quantitative results.

-

Linearity and Range: The response of the detector should be linear over a defined concentration range.

-

Forced Degradation: To demonstrate specificity, the compound is subjected to forced degradation under harsh conditions (acid, base, oxidation, heat, and light). The resulting degradation products should be well-separated from the main peak in the chromatogram.

Conclusion and Recommendations

Solubility Profile of 3H-1,2-Benzodithiol-3-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3H-1,2-benzodithiol-3-one (CAS No. 1677-27-6), a crucial reagent in synthetic organic chemistry, particularly in the realm of drug development. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic protocols. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and visualizes a key synthetic pathway where this compound's solubility is a critical factor.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for solvent selection in experimental design.

| Solvent | Solubility | Appearance of Solution |

| 95% Ethanol | 50 mg/mL | Clear to very slightly hazy, colorless to yellow |

| Methanol | 25 mg/mL | Clear, colorless |

| Chloroform | 25 mg/mL | Clear, yellow |

| Toluene | 2.5% (w/v) | Clear, yellow[1] |

Qualitative Solubility Data

In addition to the quantitative data, this compound has been reported to be soluble in a range of other organic solvents, although specific concentrations have not been documented in the reviewed literature. It is reported to be insoluble in water.

-

Soluble in:

-

Benzene

-

Diethyl ether

-

Isopropanol

-

Propylene glycol

-

-

Insoluble in:

-

Water

-

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following is a standardized "shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This widely accepted method provides reliable and reproducible solubility data.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. A visible excess of solid should remain at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dried residue to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

-

Alternatively, if using an analytical technique like HPLC:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Key Experimental Workflow: Sulfurization in Oligonucleotide Synthesis

A primary application of this compound is as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides. This modification is crucial in the development of antisense therapeutics as it confers nuclease resistance to the oligonucleotide backbone. The compound is used to convert H-phosphonate or phosphite triester intermediates to their corresponding phosphorothioate analogues.

Caption: Sulfurization of an H-phosphonate diester using this compound.

The overall solid-phase synthesis of a phosphorothioate oligonucleotide involves a cyclical process. The solubility of this compound in the reaction solvent (often acetonitrile) is critical for the efficiency of the sulfurization step in this automated cycle.

Caption: Solid-phase synthesis cycle for phosphorothioate oligonucleotides.

References

Methodological & Application

Application Notes and Protocols for 3H-1,2-Dithiole-3-thiones and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3H-1,2-dithiole-3-thiones, with a particular focus on the representative compound 3H-1,2-dithiole-3-thione (D3T). These compounds are recognized for their significant biological activities, primarily as potent inducers of cytoprotective genes through the activation of the Nrf2 signaling pathway.

Introduction to 3H-1,2-Dithiole-3-thiones

3H-1,2-dithiole-3-thiones are a class of organosulfur compounds characterized by a five-membered heterocyclic ring containing two adjacent sulfur atoms and a thione group. While their natural occurrence in cruciferous vegetables like broccoli and cabbage is a subject of ongoing research, their synthetic derivatives have garnered substantial interest in pharmacology and drug development.[1] The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of Phase 2 detoxification enzymes and antioxidant proteins, offering protection against oxidative and inflammatory stress.[1][2] This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

Another related compound, 3H-1,2-Benzodithiol-3-one, serves as a heterocyclic building block in organic synthesis.[4] Its dioxide derivative, this compound 1,1-dioxide, also known as the Beaucage reagent, is a widely used sulfurizing agent in the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates.[5][6]

Key Applications

The primary applications of 3H-1,2-dithiole-3-thiones, particularly D3T, in research and drug development include:

-

Cancer Chemoprevention: By inducing Phase 2 enzymes, these compounds can enhance the detoxification of carcinogens.[2]

-

Anti-inflammatory and Antioxidant Therapy: D3T has shown therapeutic potential in models of sepsis, neuroinflammation, and autoimmune diseases by mitigating oxidative stress and inflammatory responses.[1][7]

-

Cardioprotection: Upregulation of antioxidant defenses in cardiomyocytes by D3T suggests its potential in protecting against cardiac injury.[3]

-

Neuroprotection: Activation of Nrf2 by D3T provides protection in various models of neurodegenerative diseases.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on 3H-1,2-dithiole-3-thione (D3T).

Table 1: In Vitro Efficacy of D3T

| Cell Line | Treatment | Endpoint | Result | Reference |

| Murine RAW 264.7 Macrophages | D3T | Induction of Antioxidant Enzymes | Significant induction of catalase, glutathione, glutathione peroxidase, glutathione reductase, and glutathione S-transferase. | [3] |

| Human Cardiomyocytes | D3T | Upregulation of Antioxidants | Significant upregulation of antioxidants and phase 2 enzymes. | [3] |

| NBT-II Bladder Cancer Cells | D3T | Induction of GST and NQO1 | Similar potent induction activity compared to CPDT. | [2] |

Table 2: In Vivo Efficacy of D3T

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Mice (Sepsis Model) | D3T treatment post-LPS challenge | Significantly reduced mortality in an Nrf2-dependent manner. | [3] |

| Rats | Oral administration of 125 µmol/kg D3T daily for 5 days | High activity in inducing GST and NQO1 in multiple tissues. | [2] |

| Mice (EAE Model) | D3T administered post-immunization | Delayed disease onset and reduced severity. | [7] |

| Mice (EAE Model) | D3T administered post-disease onset | Effectively prevented disease progression. | [7] |

Experimental Protocols

General Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. For solid forms, use a dust mask.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep containers tightly closed in a dry, well-ventilated place. For this compound 1,1-dioxide, refrigeration is recommended to maintain product quality.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In Vitro Protocol: Induction of Antioxidant Enzymes in Macrophages

This protocol is adapted from studies on D3T's effect on murine macrophages.[3]

Objective: To determine the ability of D3T to induce the expression of antioxidant enzymes in cultured macrophages.

Materials:

-

Murine RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3H-1,2-dithiole-3-thione (D3T)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for enzyme activity assays (e.g., for catalase, GST)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Seed cells in appropriate culture plates. Once they reach 70-80% confluency, treat them with varying concentrations of D3T (dissolved in DMSO) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO only).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.

-

Enzyme Activity Assays: Perform specific enzyme activity assays for antioxidant enzymes like catalase and glutathione S-transferase according to the manufacturer's instructions.

-

Data Analysis: Normalize enzyme activity to the total protein concentration. Compare the enzyme activities in D3T-treated cells to the vehicle-treated control cells.

In Vivo Protocol: Evaluation of D3T in a Mouse Model of Sepsis

This protocol is based on the findings of D3T's protective effects in a lipopolysaccharide (LPS)-induced sepsis model.[3]

Objective: To assess the therapeutic efficacy of D3T in reducing mortality in a mouse model of endotoxemia.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

3H-1,2-dithiole-3-thione (D3T)

-

Vehicle for D3T (e.g., corn oil)

-

Sterile saline

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, D3T + LPS).

-

Treatment: Administer D3T (e.g., by oral gavage) or vehicle at a predetermined time before or after the LPS challenge.

-

Induction of Sepsis: Induce endotoxemia by intraperitoneal (i.p.) injection of a lethal dose of LPS.

-

Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection) at regular intervals for a specified period (e.g., 72 hours).

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using appropriate statistical tests (e.g., log-rank test).

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activation by D3T

D3T activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses.

Caption: Nrf2 signaling pathway activation by D3T.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for studying the effects of D3T in a cell culture model.

Caption: In vitro experimental workflow for D3T.

References

- 1. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3H-1,2-苯并二硫醇-3-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound 1,1-Dioxide [myskinrecipes.com]

- 7. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Application Notes and Protocols for 3H-1,2-Benzodithiol-3-one in Automated Solid-Phase Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of therapeutic oligonucleotides, enhancing nuclease resistance is paramount for in vivo efficacy. The introduction of phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, is a cornerstone modification to achieve this stability. 3H-1,2-Benzodithiol-3-one, commonly known as the Beaucage Reagent, has been a widely utilized sulfurizing agent in automated solid-phase oligonucleotide synthesis for the efficient creation of these phosphorothioate linkages.[1][2][3][4] This document provides detailed application notes and protocols for the use of the Beaucage Reagent and compares its performance with other common sulfurizing agents.

Principle of Operation

During automated solid-phase oligonucleotide synthesis, the phosphoramidite chemistry involves a cycle of four main steps: detritylation, coupling, capping, and oxidation. To introduce a phosphorothioate linkage, the standard oxidation step using an iodine-water solution is replaced with a sulfurization step. The Beaucage Reagent acts as an efficient sulfur-transfer reagent, reacting with the unstable phosphite triester intermediate to form a stable phosphorothioate triester.[4] This process is repeated at each desired position in the oligonucleotide sequence to yield a nuclease-resistant backbone.

Data Presentation: Comparison of Sulfurizing Reagents

The selection of a sulfurizing reagent is a critical parameter that influences the yield, purity, and overall cost-effectiveness of phosphorothioate oligonucleotide synthesis. While the Beaucage Reagent is highly effective, several alternatives offer distinct advantages. The following tables summarize the performance of prominent sulfurizing reagents.

Table 1: Performance in DNA Oligonucleotide Synthesis

| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |

| Beaucage Reagent | 0.05 M for 60-240s[1] | >96%[1] | High efficiency, fast reaction time.[1] | Limited stability in solution on the synthesizer, potential for precipitation.[1][5] |

| DDTT | 0.05 M for 60s[1] | >99%[6] | High efficiency, excellent stability in solution, suitable for both DNA and RNA synthesis.[1][7] | - |

| PADS | 0.2 M for 60-120s[5] | >99.6%[3] | High efficiency, cost-effective for large-scale synthesis.[1] | Requires co-solvent (e.g., 3-picoline), "aged" solution sometimes recommended.[5] |

| EDITH | 0.05 M for 30s[1] | Effective[1] | Rapid and efficient, stable in solution.[1] | Less commonly cited in recent large-scale synthesis literature.[1] |

| Xanthane Hydride | 0.02 M for 120s | Effective | Stable in solution. | Requires co-solvent (pyridine).[1] |

Table 2: Performance in RNA Oligonucleotide Synthesis

| Reagent | Typical Concentration & Reaction Time | Key Considerations |

| Beaucage Reagent | 0.05 M for 4 min[1] | Can be sluggish for RNA sulfurization, may require longer reaction times.[7][8] |

| DDTT | 0.05 M for 2-4 min[8] | More efficient than Beaucage Reagent for RNA, demonstrating higher coupling efficiencies.[7][8] |

Experimental Protocols

The following protocols outline the key steps in automated solid-phase oligonucleotide synthesis with a focus on the sulfurization step using this compound (Beaucage Reagent). The protocols for alternative reagents are also provided for comparison.

Protocol 1: Automated Solid-Phase Synthesis Cycle for Phosphorothioate Oligonucleotides

This protocol describes a single cycle for the addition of one phosphorothioate nucleotide. The cycle is repeated to assemble the desired oligonucleotide sequence.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Anhydrous acetonitrile.

-

Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling Solution: 0.2 M Nucleoside phosphoramidite in anhydrous acetonitrile and 0.45 M Activator (e.g., 1H-Tetrazole) in anhydrous acetonitrile.[3]

-

Sulfurizing Solution: 0.05 M this compound (Beaucage Reagent) in anhydrous acetonitrile.[1]

-

Capping Solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Washing Solution: Anhydrous acetonitrile.

Procedure:

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with the Detritylation Solution.

-

Washing: Wash the solid support thoroughly with anhydrous acetonitrile to remove the detritylation solution and the cleaved DMT cation.

-

Coupling: Deliver the Coupling Solution (pre-mixed phosphoramidite and activator) to the synthesis column to couple the next nucleoside phosphoramidite to the free 5'-hydroxyl group.

-

Washing: Wash the solid support with anhydrous acetonitrile.

-

Sulfurization: Deliver the 0.05 M Beaucage Reagent solution to the synthesis column. Allow the reaction to proceed for 60-240 seconds for DNA and up to 4 minutes for RNA.[1]

-

Washing: Wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted sulfurizing reagent and byproducts.

-

Capping: Treat the solid support with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.

-

Washing: Wash the solid support with anhydrous acetonitrile.

-

Cycle Repetition: Repeat steps 1-8 for each subsequent nucleotide to be added to the sequence.

-

Final Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using concentrated ammonium hydroxide.

Protocol 2: Sulfurization using DDTT

Reagent Preparation: Prepare a 0.05 M solution of 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in anhydrous acetonitrile.[1] Sulfurization Step: Following the coupling step, deliver the DDTT solution to the synthesis column. Reaction Time: Allow the reaction to proceed for 60 seconds for DNA and 2-4 minutes for RNA.[1][8] Washing: Wash the column thoroughly with anhydrous acetonitrile. Proceed to Capping: Continue to the next step in the synthesis cycle.

Protocol 3: Sulfurization using PADS

Reagent Preparation: Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[3][5] For optimal performance, an "aged" solution is often recommended.[5] Sulfurization Step: After the coupling reaction, deliver the PADS solution to the synthesis column. Reaction Time: Allow the reaction to proceed for 60 to 120 seconds.[5] Washing: Wash the column with anhydrous acetonitrile. Proceed to Capping: Continue with the capping step of the synthesis cycle.

Protocol 4: Sulfurization using EDITH